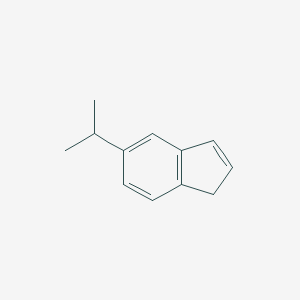

5-Isopropyl-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

181954-91-6 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

5-propan-2-yl-1H-indene |

InChI |

InChI=1S/C12H14/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h3,5-9H,4H2,1-2H3 |

InChI Key |

KXQVSLNZJKDZGN-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC2=C(CC=C2)C=C1 |

Canonical SMILES |

CC(C)C1=CC2=C(CC=C2)C=C1 |

Synonyms |

1H-Indene,5-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Isopropyl-1H-indene from Isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for the preparation of 5-isopropyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available bulk chemical, isopropylbenzene (cumene). The described synthetic route encompasses a four-step sequence: (1) Friedel-Crafts acylation of isopropylbenzene with propionyl chloride to yield 1-(4-isopropylphenyl)propan-1-one, (2) intramolecular cyclization of the resulting ketone using polyphosphoric acid to form 6-isopropyl-1-indanone, (3) reduction of the indanone to 6-isopropyl-1-indanol via sodium borohydride, and (4) acid-catalyzed dehydration of the indanol to afford the final product, this compound. This document furnishes detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate the replication and optimization of this synthetic sequence in a laboratory setting.

Introduction

Indene and its derivatives are of significant interest in the fields of organic synthesis, polymer chemistry, and drug development. The indene core is a key structural motif in various biologically active molecules and serves as a ligand in organometallic chemistry. Specifically, substituted indenes, such as this compound, are important precursors for the synthesis of more complex molecules, including pharmaceuticals and specialized polymers. The strategic placement of the isopropyl group on the indene ring can significantly influence the steric and electronic properties of the final products. This guide details a robust and scalable laboratory-scale synthesis of this compound from isopropylbenzene, a common industrial solvent and starting material.

Overall Synthetic Pathway

The synthesis of this compound from isopropylbenzene is accomplished through the following four-step reaction sequence:

Figure 1: Overall synthetic route from isopropylbenzene to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key reaction parameters.

Step 1: Friedel-Crafts Acylation of Isopropylbenzene

The initial step involves the electrophilic aromatic substitution of isopropylbenzene with propionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to form 1-(4-isopropylphenyl)propan-1-one. The isopropyl group, being an ortho,para-director, sterically hinders the ortho positions, leading to the preferential formation of the para-substituted product.

Experimental Protocol:

To a round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 525 ml of 1,2-dichloroethane and 209 g of aluminum chloride.[1] Cool the mixture to 0°C.[1] Slowly add 127 g of propionyl chloride dropwise over 45 minutes, maintaining the temperature between 0-5°C.[1] After the addition is complete, allow the temperature to rise to 18°C. Then, add 157 g of isopropylbenzene over 2 hours at a temperature of 30°C.[1] Let the reaction mixture stand for 12 hours.[1] Quench the reaction by pouring the mixture into a slurry of 800 g of ice, 130 ml of water, and 130 ml of concentrated hydrochloric acid.[1] Separate the aqueous phase and extract it twice with 250 ml portions of dichloroethane.[1] Combine the organic phases and wash them three times with 200 ml portions of 2% sodium hydroxide solution, followed by a wash with 250 ml of water.[1] Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(4-isopropylphenyl)propan-1-one.[1]

| Parameter | Value | Reference |

| Reactants | Isopropylbenzene, Propionyl chloride | [1] |

| Catalyst | Aluminum chloride | [1] |

| Solvent | 1,2-Dichloroethane | [1] |

| Temperature | 0-30°C | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | 83.2% | [1] |

Table 1: Quantitative data for the Friedel-Crafts acylation of isopropylbenzene.

Figure 2: Experimental workflow for the Friedel-Crafts acylation.

Step 2: Intramolecular Cyclization to 6-Isopropyl-1-indanone

The second step is an intramolecular Friedel-Crafts acylation, where the 1-(4-isopropylphenyl)propan-1-one is cyclized in the presence of a strong acid, polyphosphoric acid (PPA), to form the five-membered ring of the indanone.

Experimental Protocol:

| Parameter | Value | Reference |

| Reactant | 1-(4-isopropylphenyl)propan-1-one | |

| Reagent | Polyphosphoric acid (PPA) | [2][3] |

| Temperature | Elevated (typically 80-100°C) | [4] |

| Reaction Time | Varies (monitor by TLC) | |

| Yield | Not specified for this substrate |

Table 2: General quantitative data for the intramolecular cyclization.

Figure 3: Experimental workflow for the intramolecular cyclization.

Step 3: Reduction of 6-Isopropyl-1-indanone to 6-Isopropyl-1-indanol

The carbonyl group of the indanone is reduced to a secondary alcohol using a mild reducing agent, sodium borohydride.

Experimental Protocol:

In a round-bottom flask, dissolve 6-isopropyl-1-indanone in methanol. Cool the solution in an ice bath to 0°C. Add sodium borohydride portion-wise to the cooled solution while stirring. After the addition is complete, continue to stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography until the starting material is consumed. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-isopropyl-1-indanol, which can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reactant | 6-Isopropyl-1-indanone | |

| Reagent | Sodium borohydride | |

| Solvent | Methanol | |

| Temperature | 0°C to room temperature | |

| Reaction Time | Varies (monitor by TLC) | |

| Yield | Not specified for this substrate |

Table 3: General quantitative data for the reduction of the indanone.

Figure 4: Experimental workflow for the reduction of the indanone.

Step 4: Dehydration of 6-Isopropyl-1-indanol to this compound

The final step is the acid-catalyzed dehydration of the secondary alcohol to form the double bond of the indene ring.

Experimental Protocol:

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 6-isopropyl-1-indanol in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Continue the reaction until no more water is collected. Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The crude this compound can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Reactant | 6-Isopropyl-1-indanol | |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | |

| Solvent | Toluene | |

| Temperature | Reflux | |

| Reaction Time | Varies (until water formation ceases) | |

| Yield | Not specified for this substrate |

Table 4: General quantitative data for the dehydration of the indanol.

References

Spectroscopic Analysis of Indene Derivatives: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document aims to provide a comprehensive overview of the spectroscopic data for 5-Isopropyl-1H-indene. However, a thorough search of available scientific literature and databases has revealed a lack of specific, publicly accessible experimental NMR, IR, and MS data for this particular derivative.

Therefore, to fulfill the core requirements of this guide, we will present the spectroscopic data for the parent compound, 1H-Indene , as a representative example of the indene scaffold. This will include typical experimental protocols and data presentation that would be applicable to substituted indenes such as this compound.

Spectroscopic Data for 1H-Indene

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1H-Indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables present the ¹H and ¹³C NMR data for 1H-Indene.

Table 1: ¹H NMR Data for 1H-Indene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.47 | d | 7.5 | Ar-H |

| 7.40 | d | 7.5 | Ar-H |

| 7.26 | t | 7.5 | Ar-H |

| 7.19 | t | 7.5 | Ar-H |

| 6.88 | dt | 5.5, 2.0 | =CH |

| 6.55 | dt | 5.5, 1.9 | =CH |

| 3.38 | t | 2.0 | -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Data for 1H-Indene

| Chemical Shift (δ) ppm | Assignment |

| 144.85 | Ar-C (quaternary) |

| 143.64 | Ar-C (quaternary) |

| 134.00 | =CH |

| 132.08 | =CH |

| 126.22 | Ar-CH |

| 124.55 | Ar-CH |

| 123.68 | Ar-CH |

| 120.95 | Ar-CH |

| 39.00 | -CH₂- |

Solvent: CDCl₃, Frequency: 25.16 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for 1H-Indene.

Table 3: IR Absorption Data for 1H-Indene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | =C-H stretch (aromatic and vinylic) |

| 2950-2850 | Medium | -C-H stretch (aliphatic) |

| 1640-1620 | Medium | C=C stretch (vinylic) |

| 1600-1450 | Strong | C=C stretch (aromatic) |

| 750-700 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Sample Phase: Liquid film[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 1H-Indene

| m/z | Relative Intensity | Assignment |

| 116 | 100% | [M]⁺ (Molecular Ion) |

| 115 | 85% | [M-H]⁺ |

| 89 | 20% | [M-C₂H₃]⁺ |

| 63 | 15% | [C₅H₃]⁺ |

Ionization Method: Electron Impact (EI)[4]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols would be adapted for the specific analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5] The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and then shimmed to achieve a homogeneous magnetic field.[5]

-

Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected. Acquisition parameters such as the number of scans, spectral width, and relaxation delay are set before initiating the experiment.[5]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (Liquid Film): For a liquid sample like 1H-indene, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin film.

-

Instrument Setup: The salt plates are mounted in a sample holder and placed in the IR spectrometer.

-

Data Acquisition: A background spectrum of the empty spectrometer is first recorded. The sample is then scanned to obtain the IR spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone or dichloromethane).[6]

-

Instrument Setup: The gas chromatograph (GC) is equipped with a suitable column. The oven temperature program, injector temperature, and carrier gas flow rate are set. The mass spectrometer is set to the desired ionization mode (e.g., Electron Impact) and mass range.

-

Data Acquisition: A small volume of the sample solution is injected into the GC. The components of the sample are separated on the column and then introduced into the mass spectrometer for ionization and analysis.[6]

-

Data Processing: The resulting data is processed to generate a mass spectrum for each component separated by the GC. The molecular ion and fragmentation pattern are then analyzed.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-Depth Technical Guide to 5-Isopropyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Isopropyl-1H-indene, a substituted indene derivative of interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, this document outlines a plausible synthetic route, predicted physicochemical properties based on related structures, and potential biological applications, with a focus on its role as a potential modulator of cellular signaling pathways. Detailed experimental protocols, data tables, and pathway diagrams are provided to support further research and development efforts.

Introduction to Substituted Indenes

Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a scaffold for a wide range of molecules with significant biological and material properties. Substituted indenes, in particular, have garnered attention in drug discovery for their diverse pharmacological activities. The introduction of alkyl groups, such as an isopropyl moiety, can significantly influence the lipophilicity, steric profile, and metabolic stability of the parent molecule, thereby modulating its biological activity. This guide focuses on the 5-isopropyl substituted variant of 1H-indene, providing a foundational resource for its synthesis, characterization, and potential applications.

Physicochemical and Spectral Data

| Property | 1H-Indene | 5-Methyl-1H-indene | 5-Ethyl-1H-indene | Predicted this compound |

| CAS Number | 95-13-6 | 7480-80-0[1] | 66256-31-3[2] | Not available |

| Molecular Formula | C₉H₈ | C₁₀H₁₀ | C₁₁H₁₂ | C₁₂H₁₄ |

| Molecular Weight ( g/mol ) | 116.16 | 130.19[1] | 144.21 | 158.24 |

| Boiling Point (°C) | 181-182 | Not available | Not available | ~200-220 |

| Melting Point (°C) | -5 to -3 | Not available | Not available | < 0 |

| Density (g/mL at 25°C) | 0.996 | Not available | Not available | ~0.98 |

| ¹H NMR (CDCl₃, δ ppm) | See below | See below | Not available | See predicted data below |

| ¹³C NMR (CDCl₃, δ ppm) | See below | Not available | Not available | See predicted data below |

Predicted NMR Data for this compound:

-

¹H NMR (300 MHz, CDCl₃): δ 7.30-7.10 (m, 3H, Ar-H), 6.85 (dt, J ≈ 5.5, 2.0 Hz, 1H, C2-H), 6.50 (dt, J ≈ 5.5, 2.0 Hz, 1H, C3-H), 3.35 (t, J ≈ 2.0 Hz, 2H, C1-H₂), 2.95 (sept, J ≈ 7.0 Hz, 1H, CH(CH₃)₂), 1.25 (d, J ≈ 7.0 Hz, 6H, CH(CH₃)₂) ppm.

-

¹³C NMR (75 MHz, CDCl₃): δ 145.5, 144.0, 142.0, 132.0, 126.5, 125.0, 123.0, 121.0, 39.0, 34.0, 24.0 ppm.

Note: Predicted values are based on the analysis of spectral data for 1H-indene and other alkyl-substituted indenes.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation of cumene (isopropylbenzene) followed by reduction and cyclization. The following is a detailed, generalized experimental protocol that can be adapted for this synthesis.

Synthesis of 1-(4-isopropylphenyl)propan-1-one (Friedel-Crafts Acylation)

Workflow Diagram:

Caption: Workflow for the Friedel-Crafts acylation of cumene.

Methodology:

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 5 mL/mmol of cumene) under a nitrogen atmosphere at 0°C, add propionyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0°C.

-

Add cumene (1.0 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid (10:1 v/v).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, 1-(4-isopropylphenyl)propan-1-one, which can be purified by column chromatography on silica gel.

Synthesis of this compound (Reduction and Cyclization)

Workflow Diagram:

Caption: Workflow for the reduction and cyclization to form this compound.

Methodology:

-

Dissolve 1-(4-isopropylphenyl)propan-1-one (1.0 eq) in ethanol (10 mL/mmol) at room temperature.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully add water to quench the excess sodium borohydride, followed by 1M HCl to neutralize the solution.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

-

Add the crude alcohol to polyphosphoric acid (10 eq by weight) and heat the mixture to 80-100°C for 1-2 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the mixture and pour it onto crushed ice.

-

Extract the product with diethyl ether or hexane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Activity and Signaling Pathway

Several substituted indene derivatives have been investigated as potent anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization. These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway Diagram:

Caption: Proposed mechanism of action for indene derivatives as tubulin polymerization inhibitors.

The isopropyl group on the indene scaffold can potentially enhance binding to the hydrophobic colchicine pocket, making this compound and its derivatives interesting candidates for further investigation as antimitotic agents.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in drug development and related fields. While this specific molecule is not extensively documented, by leveraging data from analogous compounds, a clear path for its synthesis, characterization, and potential biological evaluation has been outlined. The provided experimental protocols and pathway diagrams serve as a starting point for further exploration of this and other substituted indenes as potentially valuable therapeutic agents.

Disclaimer

The information provided in this document, particularly regarding the synthesis and properties of this compound, is based on established chemical principles and data from related compounds. The experimental protocols are intended as a guide and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. All chemical syntheses should be performed with appropriate safety precautions.

References

Physical properties of 5-Isopropyl-1H-indene (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical properties of 5-Isopropyl-1H-indene, a substituted indene derivative of interest in organic synthesis and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents data from closely related analogs and outlines a detailed experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of substituted indenes.

Introduction

Indene and its derivatives are important bicyclic aromatic hydrocarbons that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of alkyl substituents, such as an isopropyl group, onto the indene scaffold can significantly influence its physical and chemical properties, including its boiling point, melting point, and reactivity. Understanding these properties is crucial for the design of synthetic routes, purification processes, and the development of new materials. This guide focuses on the physical characteristics of this compound.

Physical Properties

Estimated Physical Properties

The following table summarizes the known physical properties of 5-methyl-2,3-dihydro-1H-indene, which can be used as a proxy for estimating the properties of this compound.

| Property | Value for 5-methyl-2,3-dihydro-1H-indene | Reference |

| Molecular Formula | C₁₀H₁₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| Boiling Point | 201.1 °C at 740.5 mmHg | [1] |

| Normal Boiling Point (Calculated) | 476.25 K (203.1 °C) | [2] |

| Normal Melting Point (Calculated) | 276.10 K (2.95 °C) | [2] |

Note: The properties of this compound are expected to be slightly higher than these values due to the larger alkyl substituent.

Experimental Protocols: Synthesis of Alkyl-Substituted Indenes

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available precursor which is first converted to the corresponding indanone, followed by reduction to the indene. A general and robust method for the final reduction step is the Wolff-Kishner reduction.

General Synthesis of an Alkyl-Substituted Indene

A plausible synthetic route to an alkyl-substituted 1H-indene involves the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid to form the corresponding indanone, which is then reduced.

Workflow for the Synthesis of an Alkyl-1H-Indene

Caption: General synthetic pathway for an alkyl-1H-indene.

Detailed Protocol for Wolff-Kishner Reduction of an Alkyl-Indanone

This protocol is a generalized procedure based on the Huang-Minlon modification of the Wolff-Kishner reduction, which is known for its improved yields and shorter reaction times.[3][4][5]

Objective: To reduce an alkyl-substituted indanone to the corresponding alkyl-substituted 1H-indene.

Materials:

-

Alkyl-substituted indanone (1.0 equivalent)

-

Hydrazine hydrate (85% in water, 5.0 equivalents)

-

Potassium hydroxide (KOH, 10.0 equivalents)

-

Diethylene glycol (or another high-boiling solvent)

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, combine the alkyl-substituted indanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

-

Initial Reflux: Heat the reaction mixture to reflux (approximately 130-140 °C) with stirring for 1 hour. During this time, the indanone will react with hydrazine to form the hydrazone intermediate.

-

Distillation: After the initial reflux, replace the reflux condenser with a distillation head and gradually increase the temperature of the heating mantle. Distill off water and any excess hydrazine. The temperature of the reaction mixture should rise to approximately 190-200 °C.

-

Final Reflux: Once the distillation is complete, re-equip the flask with the reflux condenser and continue to heat the reaction mixture at reflux (around 190-200 °C) for an additional 4-5 hours to ensure the complete decomposition of the hydrazone and formation of the indene.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice and slowly acidify with 1 M hydrochloric acid until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkyl-substituted 1H-indene.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure alkyl-substituted 1H-indene.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Hydrazine hydrate is toxic and corrosive; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction is conducted at high temperatures; care should be taken to avoid burns.

-

Potassium hydroxide is a strong base and is corrosive.

Conclusion

While direct experimental data for the physical properties of this compound remain elusive, this technical guide provides valuable estimated values based on a closely related analog. Furthermore, a detailed and adaptable experimental protocol for the synthesis of alkyl-substituted indenes via the Wolff-Kishner reduction is presented. This information is intended to support further research and development involving this class of compounds. Future experimental determination of the precise boiling and melting points of this compound is encouraged to supplement the data provided herein.

References

An In-depth Technical Guide on the Solubility of 5-Isopropyl-1H-indene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Isopropyl-1H-indene, a substituted indene derivative. Due to a lack of specific publicly available quantitative solubility data for this compound, this document outlines the expected solubility profile based on the known properties of the parent compound, indene, and general principles of organic chemistry. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers with the necessary methodologies to generate precise data.

Predicted Solubility Profile of this compound

This compound is a non-polar, aromatic hydrocarbon. Its structure, consisting of a fused benzene and cyclopentene ring system with an appended isopropyl group, dictates its solubility behavior. The fundamental principle governing solubility is "like dissolves like," which means non-polar compounds tend to dissolve in non-polar solvents, while polar compounds dissolve in polar solvents.

The parent compound, indene (C9H8), is known to be insoluble in water but miscible with most organic solvents.[1][2][3][4] The addition of a non-polar isopropyl group to the indene structure is expected to further increase its lipophilicity and enhance its solubility in non-polar organic solvents. Conversely, its insolubility in polar solvents like water is predicted to be even more pronounced.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | "Like dissolves like"; both are non-polar hydrocarbons. |

| Toluene | Non-polar (Aromatic) | High | Both solute and solvent are aromatic, facilitating favorable π-π stacking interactions. |

| Diethyl Ether | Slightly Polar | High | A versatile solvent capable of dissolving many non-polar to moderately polar compounds. |

| Chloroform | Slightly Polar | High | Effective at dissolving a wide range of organic compounds. |

| Acetone | Polar Aprotic | Moderate to High | While polar, acetone is a good solvent for many organic compounds.[5] |

| Ethanol | Polar Protic | Low to Moderate | The polarity of the hydroxyl group in ethanol reduces its ability to dissolve non-polar compounds. |

| Methanol | Polar Protic | Low | The increased polarity compared to ethanol further limits its solvating power for non-polar solutes. |

| Water | Polar Protic | Insoluble | The highly polar nature of water and its strong hydrogen bonding network preclude the dissolution of the non-polar this compound.[1][5] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic compound such as this compound. This method is based on standard laboratory procedures for solubility testing.[6][7][8]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, acetone, ethanol, methanol)

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Label a series of test tubes, one for each solvent to be tested.

-

-

Solute Addition:

-

Accurately weigh a specific amount of this compound (e.g., 25 mg) and add it to each labeled test tube.[6]

-

-

Solvent Addition and Mixing:

-

Observation and Classification:

-

Visually inspect the mixture to determine if the solute has completely dissolved.

-

If the compound dissolves completely, it is classified as "soluble."

-

If some of the compound remains undissolved, it is classified as "partially soluble" or "insoluble."

-

For a more quantitative measure, continue adding known volumes of the solvent until the solute fully dissolves, allowing for the calculation of an approximate solubility in terms of mg/mL.

-

-

Temperature Effects:

-

For compounds that are sparingly soluble at room temperature, the test tube can be gently warmed in a water bath to observe the effect of temperature on solubility, as solubility generally increases with temperature for most organic compounds.[5]

-

-

Data Recording:

-

Record all observations in a laboratory notebook, noting the solvent, the amount of solute and solvent used, the temperature, and the observed solubility.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of an organic compound.

Diagram 2: Factors Influencing Solubility

Caption: Key factors affecting the solubility of this compound.

References

- 1. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbull.com [chemicalbull.com]

- 3. chembk.com [chembk.com]

- 4. Indene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

Quantum Chemical Blueprint for 5-Isopropyl-1H-indene: A Technical Guide for Researchers

For Immediate Release

Introduction

Indene and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of an isopropyl group at the 5-position of the 1H-indene core can influence its electronic properties, reactivity, and biological activity. Understanding these properties at a molecular level is crucial for the rational design of novel therapeutics and functional materials. This guide details the application of quantum chemical calculations to predict the molecular properties of 5-Isopropyl-1H-indene and outlines a general experimental protocol for its synthesis and characterization.

Computational Methodology: A Roadmap for In Silico Analysis

Quantum chemical calculations offer a powerful tool to investigate the geometry, electronic structure, and spectroscopic properties of molecules. For this compound, Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost.

A typical computational workflow for analyzing this compound is depicted below. This workflow outlines the key steps from initial structure generation to the calculation of various molecular properties.

Recommended Computational Protocol

A robust computational study of this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule should be optimized to find its most stable conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.

-

Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated. These include:

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity. The electrostatic potential (ESP) map reveals regions of positive and negative charge.

-

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be simulated to aid in the interpretation of experimental spectra.

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated to understand the molecule's stability and reaction thermodynamics.

-

Predicted Data Presentation

The following tables present a hypothetical summary of the types of quantitative data that would be generated from the proposed quantum chemical calculations.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | (Value) | (Value) |

| LUMO Energy | (Value) | (Value) |

| HOMO-LUMO Gap | (Value) | (Value) |

| Dipole Moment | (Value Debye) | |

| Total Energy | (Value) |

Table 1: Hypothetical Electronic Properties of this compound.

| Property | Calculated Value |

| Enthalpy (H) | (Value kcal/mol) |

| Gibbs Free Energy (G) | (Value kcal/mol) |

| Entropy (S) | (Value cal/mol·K) |

Table 2: Hypothetical Thermodynamic Properties of this compound.

| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| (Atom 1: Value) | (Atom 1: Value) |

| (Atom 2: Value) | (Atom 2: Value) |

| (...) | (...) |

Table 3: Hypothetical Calculated NMR Chemical Shifts for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | (Value) | (High/Medium/Low) |

| C-H stretch (aliphatic) | (Value) | (High/Medium/Low) |

| C=C stretch (aromatic) | (Value) | (High/Medium/Low) |

| (...) | (...) | (...) |

Table 4: Hypothetical Calculated IR Vibrational Frequencies for this compound.

Experimental Framework: Synthesis and Characterization

A plausible synthetic route to this compound is through a Friedel-Crafts alkylation of indene. The general workflow for such a synthesis and subsequent characterization is presented below.

Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize this compound via Friedel-Crafts alkylation of 1H-indene.

Materials:

-

1H-Indene

-

2-Chloropropane (or other suitable isopropyl halide)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 1H-indene in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add 2-chloropropane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over ice-cold dilute HCl.

-

Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

Characterization Data

The synthesized this compound should be characterized by standard spectroscopic methods. The expected data should be compared with the computationally predicted values.

-

¹H NMR: Expected signals would include aromatic protons, vinyl protons of the five-membered ring, and the characteristic signals for the isopropyl group (a doublet and a septet).

-

¹³C NMR: The spectrum should show the corresponding signals for the aromatic, vinylic, and aliphatic carbons.

-

IR Spectroscopy: Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching are expected.

-

UV-Vis Spectroscopy: The electronic absorption spectrum would provide information about the conjugated system.

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound.

Conclusion

This technical guide provides a comprehensive theoretical and experimental blueprint for the investigation of this compound. The proposed quantum chemical calculations will offer valuable insights into its molecular properties, which can be corroborated by the outlined synthetic and characterization procedures. This combined computational and experimental approach will enable a thorough understanding of this molecule, facilitating its potential application in drug discovery and materials science.

The Indene Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics and Materials

An In-depth Technical Guide on the Discovery and History of Substituted Indenes for Researchers, Scientists, and Drug Development Professionals.

Introduction

The indene framework, a unique bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, has carved a significant niche in the landscape of organic chemistry and materials science. Initially discovered as a humble component of coal tar, its substituted derivatives have emerged as privileged scaffolds in medicinal chemistry and as key components in advanced electronic materials. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted indenes, with a focus on their applications in drug development and materials science. We present key quantitative data, detailed experimental protocols for seminal syntheses, and visualizations of relevant biological pathways and experimental workflows to provide a thorough resource for researchers in the field.

A Historical Timeline of Indene Chemistry

The journey of indene from an industrial byproduct to a high-value chemical scaffold has been marked by key discoveries over the past century and a half.

-

1860s: Indene is first identified as a component of coal tar, a complex mixture of hydrocarbons produced during the coking of coal.[1]

-

Late 19th Century: Early methods for the isolation of indene from coal tar fractions are developed. One notable method involved treating the indene-containing fraction with sodium to form the "sodio-indene," which could then be separated and converted back to indene.[1]

-

1894: W. H. Perkin Jr. and G. Révay publish a seminal paper on the synthesis of indene and its derivatives, laying the groundwork for synthetic access to this class of compounds.[2]

-

Mid-20th Century: The development of new synthetic methodologies allows for more controlled and efficient preparation of a wider range of substituted indenes. This period saw the exploration of indene derivatives for various applications, including the production of indene/coumarone thermoplastic resins.[1]

-

1946: Milton Silverman and Marston Taylor Bogert publish their work on the synthesis of indene derivatives related to stilbestrol, highlighting the growing interest in the biological activities of these compounds.[3]

-

Late 20th Century: The discovery of the potent anti-inflammatory drug Sulindac, which features a substituted indene core, marks a pivotal moment, solidifying the importance of this scaffold in medicinal chemistry.

-

1990s: The development of the HIV protease inhibitor Indinavir, which incorporates a substituted indane (a reduced form of indene) intermediate in its synthesis, further underscores the therapeutic relevance of this structural motif.[4]

-

21st Century: Substituted indenes and their derivatives continue to be explored for a wide range of applications, including as anticancer agents that modulate key signaling pathways and as advanced electron-transporting materials in organic solar cells.[5][6]

Synthetic Methodologies: From Classical to Contemporary

The synthesis of substituted indenes has evolved significantly from early isolation and classical cyclization reactions to modern transition-metal-catalyzed methods that offer high efficiency and selectivity.

Key Synthetic Approaches:

A variety of synthetic strategies have been developed to construct the indene ring system. Many modern approaches rely on transition metal catalysis to achieve high yields and control over substitution patterns.[7]

-

Palladium- and Ruthenium-Catalyzed Sequential Reactions: A powerful strategy involves a Pd-catalyzed Suzuki coupling followed by a Ru-catalyzed ring-closing metathesis, starting from readily available phenols.[7]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts can be used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives.[7]

-

Iron-Catalyzed Cyclizations: Ferric chloride (FeCl3) can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indenes.[7]

-

Gold-Catalyzed Intramolecular Hydroalkylation: Gold catalysts can facilitate the intramolecular hydroalkylation of ynamides to provide polysubstituted indenes under mild conditions.

-

Nickel-Catalyzed Carboannulation: The treatment of o-bromobenzyl zinc bromide with alkynes in the presence of a nickel catalyst provides a route to various indenes.[7]

-

Brønsted Acid-Catalyzed Cyclizations: A metal-free approach involves the Brønsted acid-promoted reaction of cinnamaldehydes with sulfonamides.[7]

Below is a generalized workflow for the synthesis of substituted indenes, illustrating a common sequence of reactions.

Experimental Protocols for Key Substituted Indenes

Synthesis of Sulindac

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has been a cornerstone in demonstrating the therapeutic potential of the indene scaffold. Its synthesis involves a multi-step process.[8][9]

Protocol:

-

Condensation: p-Fluorobenzyl chloride is condensed with diethyl methylmalonate in the presence of an organic base to yield 2-(4-fluorobenzyl)-2-methyl diethyl malonate.[9]

-

Hydrolysis: The resulting diester is hydrolyzed in an alkaline aqueous solution to give 2-(4-fluorobenzyl)-2-methylmalonic acid.[9]

-

Decarboxylation: The malonic acid is decarboxylated at high temperature to afford 3-(4-fluorophenyl)-2-methyl propionic acid.[9]

-

Acid Chlorination and Friedel-Crafts Acylation: The propionic acid is converted to its acid chloride with thionyl chloride, followed by an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to form 6-fluoro-2-methylindanone.[9]

-

Condensation and Hydrolysis: The indanone is condensed with cyanoacetic acid, followed by hydrolysis to yield 5-fluoro-2-methyl-3-indene acetic acid.[9]

-

Condensation with p-Methylthiobenzaldehyde: The indene acetic acid is then condensed with p-methylthiobenzaldehyde to give 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid.[9]

-

Oxidation: Finally, the sulfide is oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide in an organic acid solvent to yield Sulindac.[9]

Synthesis of an Intermediate for Indinavir

Indinavir is an HIV protease inhibitor, and its synthesis relies on a key chiral aminoindanol intermediate. The synthesis of this intermediate often starts from indene.

Protocol for cis-(1S, 2R)-Indandiol from Indene (Biocatalytic Approach):

A key chiral intermediate for Indinavir, cis-(1S, 2R)-indandiol, can be synthesized from indene using a biocatalytic approach.[10]

-

Microbial Oxidation: Indene is oxidized by isolates of Pseudomonas putida or Rhodococcus sp.[10] These microorganisms possess dioxygenase or monooxygenase enzymes that catalyze the dihydroxylation of the indene double bond.[10]

-

Enantiomeric Resolution: P. putida can resolve the racemic mixture of cis-1,2-indandiol by selectively oxidizing the (1R, 2S)-enantiomer, leading to the accumulation of the desired cis-(1S, 2R)-indandiol in high enantiomeric purity.[10]

-

Scale-up and Optimization: The bioconversion process can be scaled up and optimized for the commercial production of this key chiral intermediate for Indinavir synthesis.[10]

Substituted Indenes in Medicinal Chemistry: Anticancer Applications

A significant area of research for substituted indenes is in oncology. Various derivatives have demonstrated potent anticancer activity through different mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of Substituted Indene Derivatives

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected substituted indene derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydro-1H-indene | 12d | K562 (Leukemia) | 0.028 | [6] |

| H22 (Hepatoma) | 0.068 | [6] | ||

| Hela (Cervical Cancer) | 0.078 | [6] | ||

| A549 (Lung Cancer) | 0.087 | [6] | ||

| Indeno[1,2-b]quinoline-6-carboxamide | Methyl-substituted derivative | Colon 38 (in vivo) | Effective | [11] |

| Indole-benzothiazole | 90 | MDA-MB-231 (Breast Cancer) | 0.024 | [12] |

Signaling Pathways in Cancer Targeted by Indene Derivatives

Substituted indene derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, such as the p53 tumor suppressor pathway and the cell cycle machinery.

p53 Pathway Activation:

The p53 protein, often called the "guardian of the genome," plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[13] Some anticancer agents can activate the p53 pathway in tumor cells.[14]

Cell Cycle Arrest:

Many chemotherapeutic agents, including some substituted indene derivatives, can induce cell cycle arrest, preventing cancer cells from proliferating.[6] This is often achieved by interfering with the function of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[15]

Substituted Indenes in Materials Science: Solar Cell Applications

In recent years, substituted indenes have gained prominence in the field of materials science, particularly as electron-transporting materials (ETMs) in organic and perovskite solar cells. Indene-fullerene adducts, such as indene-C₆₀ bis-adduct (ICBA), have shown great promise in enhancing the efficiency and stability of these devices.[5][16]

Quantitative Data: Performance of Indene Derivatives in Solar Cells

The following table summarizes key performance metrics for solar cells incorporating substituted indene derivatives.

| Indene Derivative | Device Architecture | Power Conversion Efficiency (PCE) | Electron Mobility (cm²/Vs) | Reference |

| Indene-C₆₀ bis-adduct (ICBA) | Inverted Polymer Solar Cell (P3HT:ICBA) | 6.2% | ~0.1 | [16][17] |

| NHAc-ICMA | Inverted Perovskite Solar Cell | 13.61% | 1.50 x 10⁻³ | [5] |

| NH₂-ICMA | Inverted Perovskite Solar Cell | - | 1.21 x 10⁻³ | [5] |

| NHAc-Me-ICMA | Inverted Perovskite Solar Cell | - | 2.24 x 10⁻³ | [5] |

| Indene-C₇₀ bisadduct (IC₇₀BA) | Polymer Solar Cell (P3HT:IC₇₀BA) | 7.40% | - | [18] |

| Diethynyl-indenofluorene-dione (SiPr₃ substituted) | n-type organic semiconductor (predicted) | - | 0.485 | [19] |

Conclusion

The story of substituted indenes is a testament to the power of chemical synthesis to unlock the potential of a simple molecular scaffold. From its origins in coal tar, the indene core has been elaborated into a diverse array of molecules with profound impacts on human health and technology. The continued development of novel synthetic methods will undoubtedly lead to the discovery of new substituted indenes with enhanced biological activities and material properties, further solidifying the importance of this versatile chemical entity in science and industry. The data and protocols presented in this guide offer a valuable resource for researchers seeking to build upon this rich history and contribute to the future of indene chemistry.

References

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indene synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The dramatic effect of the annealing temperature and dielectric functionalization on the electron mobility of indene-C 60 bis-adduct thin films - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00151J [pubs.rsc.org]

- 18. High efficiency polymer solar cells based on poly(3-hexylthiophene)/indene-C70 bisadduct with solvent additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 19. Anisotropic electron-transfer mobilities in diethynyl-indenofluorene-dione crystals as high-performance n-type organic semiconductor materials: remarkable enhancement by varying substituents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of the Double Bond in 5-Isopropyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the double bond in 5-Isopropyl-1H-indene, a substituted indene with potential applications in organic synthesis and medicinal chemistry. The indene scaffold is a crucial component in various biologically active molecules and functional materials. The presence of the isopropyl group at the 5-position of the indene ring introduces specific electronic and steric effects that modulate the reactivity of the endocyclic double bond. This document explores key reactions such as electrophilic additions, cycloadditions, oxidation, reduction, and polymerization. Detailed experimental protocols for representative reactions are provided, along with a discussion of the underlying reaction mechanisms. Quantitative data, where available for analogous systems, is summarized to facilitate comparison.

Introduction

Indene and its derivatives are valuable building blocks in organic chemistry, serving as precursors to a wide range of complex molecules, including pharmaceuticals and materials for photovoltaic applications. The reactivity of the indene core is largely dictated by the interplay between its aromatic benzene ring and the cyclopentadiene moiety, which contains a reactive double bond. The introduction of substituents onto the indene framework can significantly alter its chemical properties.

This guide focuses specifically on this compound. The isopropyl group, an alkyl substituent, influences the reactivity of the double bond through a combination of electronic and steric effects. Electronically, as an electron-donating group, it can influence the regioselectivity of certain reactions. Sterically, its bulk can hinder the approach of reagents to one face of the molecule. Understanding these effects is crucial for predicting and controlling the outcomes of chemical transformations involving this molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for preparing substituted indenes. A common approach involves the cyclization of appropriate precursors. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a general and adaptable synthetic route can be derived from methods used for other alkyl-substituted indenes. One such method involves the dehydration of the corresponding indanol.

Experimental Protocol: Synthesis of this compound via Dehydration of 5-Isopropyl-1-indanol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-Isopropyl-1-indanol (1 equivalent) and toluene (as a solvent).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

Reaction Conditions: Heat the mixture to reflux. The water generated during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity of the Double Bond

The double bond in this compound is susceptible to a variety of chemical transformations typical for alkenes, but its reactivity is modulated by the fused benzene ring and the 5-isopropyl substituent.

Electrophilic Addition

Electrophilic addition is a fundamental reaction of alkenes. In the case of indenes, the initial attack of an electrophile can lead to a carbocation intermediate that is stabilized by the adjacent aromatic ring. The regioselectivity of the addition is influenced by the stability of the resulting carbocation. The isopropyl group, being electron-donating, can further influence the electron density of the aromatic ring, but its effect on the double bond is primarily transmitted through the ring system.

A general mechanism for the electrophilic addition of a generic electrophile (E+) to the indene double bond is depicted below.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Isopropyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 5-Isopropyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science. The described synthetic route begins with the readily available starting material, cumene, and proceeds through a four-step sequence involving Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and a final reduction/dehydration cascade. This protocol offers a practical and accessible method for the preparation of this important indene derivative.

Introduction

Indene and its derivatives are significant structural motifs in a variety of biologically active molecules and functional materials. The isopropyl substituent at the 5-position of the indene ring can impart unique electronic and steric properties, making this compound a target of interest for the development of novel pharmaceuticals and advanced materials. This protocol outlines a reliable synthetic pathway to access this compound, starting from common laboratory reagents.

Overall Reaction Scheme

Data Presentation

Table 1: Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Cumene | C₉H₁₂ | 120.19 | Starting Material |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | Acylating Agent |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | Solvent |

| Zinc Amalgam | Zn(Hg) | - | Reducing Agent |

| Concentrated Hydrochloric Acid | HCl | 36.46 | Acid/Solvent |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent |

| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent |

| Methanol | CH₃OH | 32.04 | Solvent |

| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | Dehydration Catalyst |

Table 2: Summary of Reaction Steps and Expected Outcomes

| Step | Reaction Type | Key Reagents | Expected Product | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | Cumene, Succinic Anhydride, AlCl₃ | 3-(4-isopropylbenzoyl)propanoic acid | 70-80 |

| 2 | Clemmensen Reduction | 3-(4-isopropylbenzoyl)propanoic acid, Zn(Hg), HCl | 4-(4-isopropylphenyl)butanoic acid | 60-70 |

| 3 | Intramolecular Acylation | 4-(4-isopropylphenyl)butanoic acid, SOCl₂, AlCl₃ | 5-Isopropyl-1-indanone | 75-85 |

| 4 | Reduction & Dehydration | 5-Isopropyl-1-indanone, NaBH₄, PTSA | This compound | 80-90 |

Experimental Protocols

Step 1: Synthesis of 3-(4-isopropylbenzoyl)propanoic acid (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (0.30 mol) in anhydrous dichloromethane (150 mL) at 0 °C under a nitrogen atmosphere, add succinic anhydride (0.12 mol) portion-wise.

-

After the addition is complete, add cumene (0.10 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring.

-

Add concentrated hydrochloric acid (50 mL) to dissolve the aluminum salts.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure 3-(4-isopropylbenzoyl)propanoic acid.

Step 2: Synthesis of 4-(4-isopropylphenyl)butanoic acid (Clemmensen Reduction)

-

Prepare amalgamated zinc by stirring zinc dust (0.5 mol) with a 5% aqueous solution of mercuric chloride (50 mL) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid (100 mL), toluene (50 mL), and 3-(4-isopropylbenzoyl)propanoic acid (0.05 mol).

-

Heat the mixture to reflux with vigorous stirring for 8 hours. Add a portion of concentrated hydrochloric acid (25 mL) every 2 hours.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 30 mL).

-

Combine the organic layers, wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to give 4-(4-isopropylphenyl)butanoic acid as a solid.

Step 3: Synthesis of 5-Isopropyl-1-indanone (Intramolecular Acylation)

-

To a solution of 4-(4-isopropylphenyl)butanoic acid (0.04 mol) in anhydrous dichloromethane (80 mL), add thionyl chloride (0.08 mol) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous dichloromethane (80 mL) and cool to 0 °C.

-

Add anhydrous aluminum chloride (0.044 mol) portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction by carefully pouring the mixture onto crushed ice (200 g).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 40 mL).

-

Combine the organic layers, wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to obtain 5-Isopropyl-1-indanone.

Step 4: Synthesis of this compound (Reduction and Dehydration)

-

To a solution of 5-Isopropyl-1-indanone (0.03 mol) in methanol (100 mL) at 0 °C, add sodium borohydride (0.036 mol) in small portions.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to give the crude 5-isopropyl-1-indanol.

-

Dissolve the crude alcohol in toluene (100 mL) and add a catalytic amount of p-toluenesulfonic acid (0.0015 mol).

-

Reflux the mixture for 4 hours using a Dean-Stark apparatus to remove water.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to afford this compound.

Mandatory Visualization

Application Notes and Protocols for 5-Isopropyl-1H-indene in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-isopropyl-1H-indene as a ligand in organometallic chemistry. The focus is on its application in the synthesis of metallocene catalysts, particularly for olefin polymerization. While direct literature on this compound is limited, the protocols and expected outcomes are based on established methodologies for structurally similar substituted indenyl ligands.

Introduction

Indenyl and its substituted derivatives are powerful ligands in organometallic chemistry, most notably in the field of metallocene-catalyzed olefin polymerization. The "indenyl effect" describes the enhanced reactivity of indenyl metal complexes compared to their cyclopentadienyl counterparts, which is attributed to the ability of the indenyl ligand to undergo haptotropic rearrangement (η⁵ to η³ slip). This facilitates substrate coordination and insertion, leading to higher catalytic activities.

The introduction of substituents onto the indenyl framework allows for the fine-tuning of the electronic and steric properties of the resulting metallocene catalysts. A 5-isopropyl substituent on the six-membered ring of the indene is expected to primarily exert an electronic effect, being a weakly electron-donating group. This can influence the electron density at the metal center, thereby affecting the catalyst's activity, stability, and the properties of the resulting polymer.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available materials. A plausible route involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction and cyclization to form the indanone intermediate, which is then converted to the desired indene.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cumene (isopropylbenzene)

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Toluene

-

p-Toluenesulfonic acid (PTSA)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, distillation setup)

Procedure:

Step 1: Friedel-Crafts Acylation to form 3-(4-isopropylphenyl)propanoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cumene (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Add 3-chloropropionyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3-(4-isopropylphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to form 5-Isopropyl-1-indanone

-

The crude 3-(4-isopropylphenyl)propanoic acid can be cyclized using a strong acid catalyst. A common method is to heat the acid in polyphosphoric acid (PPA) at 80-100 °C until the reaction is complete (monitored by TLC).

-

Alternatively, the acid can be converted to its acid chloride using thionyl chloride (SOCl₂) and then cyclized with AlCl₃ in DCM.

-

After completion, the reaction is quenched with ice water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude 5-isopropyl-1-indanone, which can be purified by column chromatography or distillation.

Step 3: Reduction to 5-Isopropyl-1-indanol

-

Dissolve the 5-isopropyl-1-indanone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude 5-isopropyl-1-indanol.

Step 4: Dehydration to this compound

-

Dissolve the crude 5-isopropyl-1-indanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and remove the toluene under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of bis(5-isopropyl-1H-indenyl)zirconium Dichloride

The synthesized this compound can be used to prepare the corresponding metallocene complex, for example, by reaction with a zirconium precursor.

Experimental Protocol: Synthesis of bis(5-isopropyl-1H-indenyl)zirconium Dichloride

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Zirconium tetrachloride (ZrCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous pentane or hexane

-

Schlenk line and glassware

-

Glovebox (optional, but recommended)

Procedure:

-

Under an inert atmosphere, dissolve this compound (2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (2.0 eq) and allow the mixture to warm to room temperature and stir for 4-6 hours. This forms the lithium salt of the indenyl ligand.

-

In a separate Schlenk flask, create a slurry of ZrCl₄ (1.0 eq) in anhydrous diethyl ether or THF at -78 °C.

-

Slowly add the solution of the lithium indenide to the ZrCl₄ slurry via cannula transfer.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under vacuum.

-

Extract the product with a minimal amount of toluene or dichloromethane and filter to remove lithium chloride.

-

Crystallize the product from a mixture of toluene and pentane or by slow evaporation to obtain bis(5-isopropyl-1H-indenyl)zirconium dichloride as a solid. The product will be a mixture of rac and meso isomers, which may be separable by fractional crystallization.

Application in Olefin Polymerization

Metallocene dichlorides are typically activated with a cocatalyst, most commonly methylaluminoxane (MAO), to form the catalytically active cationic species for olefin polymerization.

Experimental Protocol: Ethylene Polymerization

Materials:

-

bis(5-isopropyl-1H-indenyl)zirconium dichloride

-

Methylaluminoxane (MAO) solution in toluene

-

High-purity ethylene gas

-

Anhydrous toluene

-

Polymerization reactor (e.g., a stirred glass autoclave)

-

Methanol with 10% HCl

Procedure:

-

Thoroughly dry and purge the polymerization reactor with nitrogen.

-

Introduce a specific volume of anhydrous toluene into the reactor.

-

Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.

-

In a glovebox, prepare a solution of the zirconocene complex in toluene.

-

Inject the desired amount of MAO solution into the reactor, followed by the zirconocene solution to initiate polymerization.

-

Allow the polymerization to proceed for a set time, monitoring ethylene uptake.

-

Terminate the polymerization by venting the ethylene and injecting acidic methanol.

-

Collect the precipitated polyethylene by filtration, wash with methanol, and dry under vacuum.

Data Presentation

The following tables summarize expected data based on analogous substituted indenyl systems. Actual experimental values will need to be determined.

Table 1: Expected Characterization Data for this compound and its Zirconocene Complex

| Compound | Formula | Mol. Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) in CDCl₃ |

| This compound | C₁₂H₁₄ | 158.24 | ~7.2-7.0 (m, aromatic H), ~6.5 (t, vinylic H), ~3.3 (s, CH₂), ~2.9 (septet, CH(CH₃)₂), ~1.2 (d, CH(CH₃)₂) |

| rac-bis(5-isopropyl-1H-indenyl)zirconium dichloride | C₂₄H₂₆Cl₂Zr | 476.59 | Distinct sets of signals for the indenyl protons, indicating C₂ symmetry. |

| meso-bis(5-isopropyl-1H-indenyl)zirconium dichloride | C₂₄H₂₆Cl₂Zr | 476.59 | A different set of signals compared to the rac isomer, reflecting the meso symmetry. |

Table 2: Expected Ethylene Polymerization Performance

| Catalyst | Al/Zr ratio | Temp. (°C) | Activity (kg PE / (mol Zr·h·bar)) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| rac-bis(5-isopropyl-1H-indenyl)zirconium dichloride/MAO | 1500 | 50 | (Estimate) 10,000 - 30,000 | High | ~2.0-2.5 |

| meso-bis(5-isopropyl-1H-indenyl)zirconium dichloride/MAO | 1500 | 50 | (Estimate) Lower than rac | Lower | Broader |

Note: The catalytic activity and polymer properties are highly dependent on the specific reaction conditions.

Signaling Pathways and Logical Relationships

The activation of the metallocene precatalyst by MAO and the subsequent catalytic cycle for olefin polymerization can be represented as a logical workflow.

Conclusion

This compound represents a valuable, yet underexplored, ligand for the synthesis of metallocene catalysts. The protocols provided herein offer a robust starting point for its synthesis and application in organometallic chemistry and catalysis. The electronic properties imparted by the isopropyl group are anticipated to influence catalytic behavior, making this ligand an interesting candidate for the development of new polyolefin materials. Further research is warranted to fully elucidate the catalytic potential of its metal complexes.